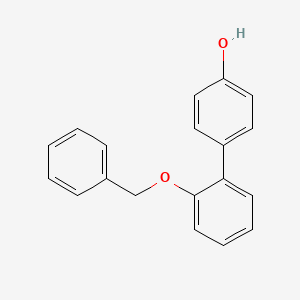
4-(2-Benzyloxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzyloxyphenyl)phenol, also known as 4-BOPP, is a phenolic compound that has a wide range of applications in the scientific community. It is used as a reagent in a variety of organic synthesis reactions and has been studied for its potential in drug design and development.
Applications De Recherche Scientifique
4-(2-Benzyloxyphenyl)phenol, 95% has been studied as a potential drug design and development tool. It has been used as a reagent in organic synthesis reactions, and has been studied for its potential in drug design and development. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. Additionally, it has been used in the study of the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of 4-(2-Benzyloxyphenyl)phenol, 95% is still not fully understood. However, it is believed to interact with proteins in the cell, resulting in the modulation of their activity. Additionally, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Benzyloxyphenyl)phenol, 95% are still being studied. However, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may interact with proteins in the cell, resulting in the modulation of their activity. Additionally, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, resulting in the inhibition of their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Benzyloxyphenyl)phenol, 95% in lab experiments include its low cost and availability, as well as its low toxicity. Additionally, it is relatively easy to synthesize and is stable in a variety of conditions. The limitations of using 4-(2-Benzyloxyphenyl)phenol, 95% in lab experiments include its lack of specificity for certain proteins and enzymes, as well as its low solubility in water.
Orientations Futures
The future directions for 4-(2-Benzyloxyphenyl)phenol, 95% research include further exploration of its mechanism of action, as well as its potential applications in drug design and development. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(2-Benzyloxyphenyl)phenol, 95%, as well as its advantages and limitations for lab experiments. Furthermore, research should be conducted to explore potential new uses for 4-(2-Benzyloxyphenyl)phenol, 95%, such as in the synthesis of organic compounds, dyes, and fragrances.
Méthodes De Synthèse
4-(2-Benzyloxyphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of benzyl alcohol with phenol in the presence of a strong base such as sodium hydroxide. The second step involves the reaction of the resulting product with benzaldehyde in the presence of a strong acid such as hydrochloric acid. This two-step process yields 4-(2-Benzyloxyphenyl)phenol, 95% as a white crystalline solid.
Propriétés
IUPAC Name |
4-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFQOXIXAWECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602451 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
CAS RN |
889951-01-3 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)










